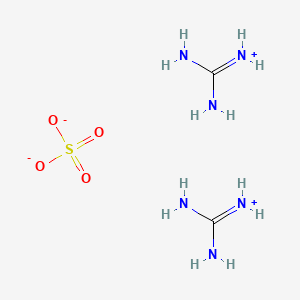
Isolonchocarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isolonchocarpin is a natural product found in Pongamia pinnata and Tephrosia purpurea with data available.
Scientific Research Applications
Isolona hexaloba Engl. & Diels Phytochemistry, Pharmacology and Future Directions A Mini-Review
The plant Isolona hexaloba is traditionally used for various medicinal purposes, such as treating sores, muscle relaxation, infectious diseases, loss of appetite, and sexual weakness. Its wide range of biological properties, including antioxidant, antimicrobial, antihyperglycemic, antileishmanial, and antimalarial effects, are attributed to its rich content of phytochemicals like flavonoids, alkaloids, tannins, saponins, coumarins, terpenes, and steroids. This suggests its potential as a candidate for screening programs aimed at developing compounds to combat genetic and parasitic diseases (Moke et al., 2018).
Isotachophoresis in Biomolecular Reactions
Isotachophoresis applied to Biomolecular Reactions Isotachophoresis (ITP) is gaining prominence for initiating, controlling, and accelerating biomolecular reactions involving nucleic acids, proteins, and live cells. Not just a separation technique, ITP has shown its utility in automating and speeding up chemical reactions, being compatible with various platforms. It has been used to considerably accelerate nucleic acid assays and enhance different immunoassays, including bacterial cell detection assays. The versatility of ITP in homogeneous and heterogeneous assay configurations highlights its potential for further optimization and application in biochemical research (Eid & Santiago, 2017).
Marine Mammal Ecology and Stable Isotope Analysis
Using Stable Isotope Biogeochemistry to Study Marine Mammal Ecology Stable isotope analysis (SIA) offers a nuanced understanding of marine mammal ecology by providing insights into their diet, habitat use, movement, and physiology. Particularly valuable for species that are hard to observe due to their habitat or migration patterns, SIA allows for detailed ecological studies without the need for direct observation, making it a crucial tool in marine mammal science (Newsome, Clementz, & Koch, 2010).
properties
CAS RN |
34198-88-4 |
|---|---|
Product Name |
Isolonchocarpin |
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.36 |
IUPAC Name |
(2S)-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-f]chromen-4-one |
InChI |
InChI=1S/C20H18O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-11,18H,12H2,1-2H3/t18-/m0/s1 |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(CC3=O)C4=CC=CC=C4)C |
synonyms |
(2S)-2,3-Dihydro-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one; (-)-Isolonchocarpin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)










